molecular formula C29H22O5 B1250177 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one CAS No. 307521-00-2

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one

Cat. No.: B1250177
CAS No.: 307521-00-2
M. Wt: 450.5 g/mol
InChI Key: LVTHPNVNUFJGCA-UHFFFAOYSA-N
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Description

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one is a synthetic flavonol derivative of significant interest in chemical and biochemical research. The compound features a 3-hydroxychromen-4-one core structure, a scaffold known for its unique photophysical properties, including excited-state intramolecular proton transfer (ESIPT), which enables environment-sensitive dual fluorescence . This makes such molecules valuable as potential fluorescent sensors for studying biomolecular interactions and microenvironments . The benzyloxy groups at the 3' and 4' positions of the phenyl ring serve as protective groups, allowing for strategic deprotection and further functionalization in synthetic pathways . Researchers utilize this compound primarily as a crucial synthetic intermediate in the development of more complex flavonoid analogs . These analogs are explored for various applications, including the study of enzyme inhibition, with some flavonols demonstrating an ability to bind to proteins such as β-glucosidases . The structural motif of the 3-hydroxyflavone is also a starting point for engineering fluorogenic DNA hybridization probes, which exhibit a turn-on fluorescence signal upon binding to their target, thereby improving the signal-to-noise ratio in diagnostic applications . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22O5/c30-27-23-13-7-8-14-24(23)34-29(28(27)31)22-15-16-25(32-18-20-9-3-1-4-10-20)26(17-22)33-19-21-11-5-2-6-12-21/h1-17,31H,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTHPNVNUFJGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442612
Record name 3',4'-dibenzyloxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307521-00-2
Record name 3',4'-dibenzyloxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Stage Synthesis via Dimethyldioxirane Oxidation

Reaction Conditions and Reagents

The primary synthesis route involves two stages:

  • Stage 1 : Oxidation of 5,7-bis(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one with 3,3-dimethyldioxirane (DMDO) in a dichloromethane/acetone solvent system at 0°C under nitrogen.
  • Stage 2 : Acid-catalyzed cyclization using toluene-4-sulfonic acid (pTsOH) in dichloromethane at 0°C for 30 minutes.
Table 1: Reaction Parameters for Two-Stage Synthesis
Parameter Stage 1 Stage 2
Solvent CH₂Cl₂/acetone (1:1) CH₂Cl₂
Temperature 0°C 0°C
Catalyst/Oxidizing Agent DMDO (0.09–0.11 M) pTsOH (catalytic)
Reaction Time Overnight (~12 h) 30 minutes
Yield 78% (after purification)

Purification and Characterization

The crude product is purified via flash chromatography using a silica gel column (25 × 4 cm) with a hexanes/ethyl acetate (3:1) eluent. Key spectroscopic data confirm the structure:

  • ¹H NMR (DMSO-d₆) : Signals at δ 5.19 (s, 2H), 5.25 (s, 2H), and 9.15 (s, 1H) correspond to benzyloxy and hydroxy protons.
  • ¹³C NMR : Peaks at δ 70.1–171.9 align with the chromen-4-one backbone and substituents.
  • Mass Spec (FAB) : m/z 551.1961 ([M + H]⁺), consistent with the molecular formula.

Protective Group Strategies in Multi-Step Synthesis

Selective Deprotection and Functionalization

Post-synthetic modifications often require selective deprotection. A PMC study highlights the use of methoxymethyl (MOM) groups as alternatives to benzyl protections, enabling milder deprotection conditions (e.g., HCl in ethanol). For the target compound, similar steps could involve:

  • Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) to remove benzyl groups.
  • Reprotection : Introduction of MOM groups for subsequent functionalization.

Large-Scale Synthesis and Optimization

Solvent and Temperature Effects

Optimized yields are achieved under strict temperature control (0°C) to minimize side reactions. Polar aprotic solvents like acetone enhance DMDO solubility, while dichloromethane facilitates acid-catalyzed cyclization.

Scalability Challenges

  • DMDO Instability : Freshly prepared DMDO solutions (0.09–0.11 M) are critical, as concentration variability affects oxidation efficiency.
  • Purification Limits : Flash chromatography becomes less practical at scale; alternatives like crystallization are understudied.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Key Methods
Method Advantages Limitations
Two-Stage DMDO High yield (78%), regioselective DMDO handling complexity
Benzyl Protection Robust for polyhydroxy substrates Requires harsh deprotection
MOM Protection Mild deprotection conditions Additional synthetic steps

Chemical Reactions Analysis

Types of Reactions

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of substituted chromenone derivatives with various functional groups.

Scientific Research Applications

Antioxidant Activity

Research has indicated that chromone derivatives exhibit significant antioxidant properties. The compound 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage, including cancer and neurodegenerative disorders .

Anticancer Potential

Chromone derivatives have been investigated for their anticancer effects. A study highlighted the ability of this compound to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features contribute to its interaction with cellular targets involved in cancer progression .

Neuroprotective Effects

Recent studies have demonstrated that this compound protects against neurodegeneration induced by amyloid-beta peptides. The compound's neuroprotective effects were validated in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE). This inhibition is particularly relevant for the treatment of Alzheimer's disease, where increased levels of acetylcholine are desired to improve cognitive function .

Antimicrobial Activity

Studies have reported the antimicrobial properties of chromone derivatives, including this specific compound. Its efficacy against various bacterial and fungal strains suggests its application in developing new antimicrobial agents .

Organic Photovoltaics

The unique structural properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light efficiently can enhance the performance of solar cells .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging ,
AnticancerInduction of apoptosis
NeuroprotectiveProtection against amyloid-beta toxicity
Enzyme InhibitionInhibition of acetylcholinesterase
AntimicrobialActivity against bacterial and fungal strains

Case Studies

  • Neuroprotective Study : In a study involving transgenic Drosophila models, this compound was found to significantly reduce neurodegeneration caused by amyloid-beta42 aggregates, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Anticancer Research : A series of experiments demonstrated that this compound could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings support its development as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy and benzyloxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one: Lacks the benzyloxy groups, making it less lipophilic.

    2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one: Contains methoxy groups instead of benzyloxy groups, affecting its reactivity and biological activity.

Uniqueness

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one is unique due to the presence of benzyloxy groups, which enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets.

Biological Activity

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one, also known by its CAS number 307521-00-2, is a synthetic compound belonging to the class of flavonoids. This compound exhibits a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. The following sections delve into its biological activities, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C29H22O5
  • Molecular Weight : 450.482 g/mol
  • CAS Number : 307521-00-2
  • LogP : 6.32 (indicating high lipophilicity)

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Studies have shown that this compound can scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Anti-Acetylcholinesterase Activity

Recent research indicates that derivatives of this compound exhibit potent acetylcholinesterase (AChE) inhibition, making them potential candidates for treating Alzheimer’s disease. For instance, one study reported IC50 values for related coumarin derivatives ranging from 0.04 µM to 0.232 µM, highlighting significant inhibitory effects compared to standard drugs like Galantamine . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances the inhibitory potency against AChE.

Neuroprotective Effects

In vivo studies using transgenic Drosophila models have demonstrated that this compound can protect against amyloid-beta (Aβ42)-induced neurodegeneration. The compound was shown to inhibit the formation of Aβ fibrils, which are associated with Alzheimer's pathology . This neuroprotective effect is attributed to its ability to modulate oxidative stress and enhance neuronal survival.

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionReference
AntioxidantScavenging ROS
AChE InhibitionCompetitive inhibition of AChE
NeuroprotectionInhibition of Aβ fibril formation

Case Study 1: AChE Inhibitory Activity

In a comparative study, several coumarin derivatives were evaluated for their AChE inhibitory potential. The compound this compound was found to exhibit a strong inhibitory effect with an IC50 value that positioned it among the most effective compounds tested. This finding supports its potential use in Alzheimer's treatment strategies.

Case Study 2: Neuroprotection in Drosophila

A study involving transgenic Drosophila expressing human Aβ42 demonstrated that treatment with the compound significantly reduced neurodegeneration markers. The treated flies exhibited less ommatidial disruption compared to controls, suggesting a protective role against amyloid toxicity .

Q & A

Basic: What are the standard synthetic routes for 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one?

The compound is typically synthesized via a multi-step procedure involving:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O and L-ascorbic acid to introduce triazole moieties .
  • Benzyl protection : Sequential benzylation of phenolic hydroxyl groups to improve solubility and reaction efficiency .
  • Key intermediates : For example, 3-(4-azidobutoxy)-5,7-bis(benzyloxy)-2-(3,4-bis(benzyloxy)phenyl)-4H-chromen-4-one is synthesized with NaN₃ in DMF (92% yield) .
  • Purification : Flash chromatography (e.g., hexanes/ethyl acetate) and recrystallization (e.g., methanol/dichloromethane) are used to isolate pure products .

Basic: What spectroscopic techniques are used to characterize this compound?

  • 13C APT NMR : Identifies carbonyl (δ ~174 ppm) and aromatic carbons (δ 110–164 ppm), with benzyloxy groups showing distinct peaks at δ ~71 ppm .
  • ESI-MS : Confirms molecular weight (e.g., [M+1]+ at m/z 456.26) and detects fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.228 Å) and π-π stacking interactions (centroid distances ~3.75 Å) .

Advanced: How can researchers resolve contradictions in pharmacological activity data for analogs of this compound?

  • Structure-activity relationship (SAR) studies : Compare analogs with varied substituents (e.g., triazole-linked cyclopropyl vs. phenyl groups). For example, IIIa (phenyl) shows different activity than IIIb (cyclopropyl) in anti-Alzheimer’s assays .
  • Dose-response curves : Validate activity thresholds and rule out nonspecific effects (e.g., antioxidant vs. receptor-targeted mechanisms) .
  • Molecular docking : Use software like AutoDock to model interactions with targets (e.g., acetylcholinesterase) and explain discrepancies between in vitro and in silico results .

Advanced: What challenges arise during X-ray crystallographic refinement of this compound?

  • Data quality : High R factors (e.g., R = 0.050) may indicate disordered solvent molecules or twinning. Use SHELXL for robust refinement .
  • Thermal motion : Anisotropic displacement parameters (ADPs) for benzyl groups require constrained refinement to avoid overfitting .
  • Hydrogen bonding : Weak interactions (e.g., Van der Waals forces) complicate electron density maps. Incorporate riding H-atom models .

Advanced: How can synthetic yields be optimized for derivatives with bulky substituents?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst loading : Optimize CuSO₄·5H₂O (0.032 mmol) and L-ascorbic acid (0.065 mmol) to minimize side reactions in CuAAC .
  • Temperature control : Reactions at 400 K under N₂ improve cyclization efficiency for chromen-4-one cores .

Advanced: How should researchers interpret discrepancies in NMR shifts between synthetic batches?

  • Solvent effects : CDCl₃ vs. DMSO-d₆ can alter chemical shifts (e.g., hydroxyl protons appear downfield in DMSO) .
  • Dynamic exchange : Rotamers of benzyloxy groups may cause peak splitting. Use variable-temperature NMR to confirm .
  • Impurity analysis : LC-MS can detect byproducts (e.g., incomplete deprotection) that obscure NMR signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one

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